molecular formula C11H12N4O B11888660 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one CAS No. 7152-33-2

9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one

Cat. No.: B11888660
CAS No.: 7152-33-2
M. Wt: 216.24 g/mol
InChI Key: JTDSOKNGRZRUMS-UHFFFAOYSA-N
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Description

9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclohexene ring attached to the purine structure, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-2-en-1-ylamine with a purine derivative in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Palladium on carbon (Pd/C)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide

Major Products Formed

    Oxidation: Formation of cyclohex-2-en-1-yl-purine-6-one derivatives

    Reduction: Formation of cyclohex-2-en-1-yl-purine-6-amine

    Substitution: Various substituted purine derivatives depending on the nucleophile used

Scientific Research Applications

9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and sensors.

Mechanism of Action

The mechanism of action of 9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. Additionally, it may interact with enzymes involved in purine metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that contains a purine structure.

Uniqueness

9-(Cyclohex-2-en-1-yl)-3H-purin-6(9H)-one is unique due to the presence of the cyclohexene ring, which may impart distinct chemical and biological properties compared to other purine derivatives. This structural feature can influence its reactivity and interactions with biological molecules.

Properties

CAS No.

7152-33-2

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

9-cyclohex-2-en-1-yl-1H-purin-6-one

InChI

InChI=1S/C11H12N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h2,4,6-8H,1,3,5H2,(H,12,13,16)

InChI Key

JTDSOKNGRZRUMS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

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